molecular formula C8H12BrNS B11798064 4-(Bromomethyl)-2-(tert-butyl)thiazole

4-(Bromomethyl)-2-(tert-butyl)thiazole

Cat. No.: B11798064
M. Wt: 234.16 g/mol
InChI Key: WSVGUHIKADCVPE-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-(tert-butyl)thiazole is a valuable chemical building block in organic synthesis and medicinal chemistry research. The bromomethyl group (-CH2Br) attached to the thiazole ring is a versatile functional handle that undergoes various substitution reactions, allowing researchers to efficiently incorporate the 2-tert-butylthiazole moiety into more complex molecular architectures. This scaffold is of significant interest in pharmaceutical research for the design and synthesis of novel bioactive molecules. The compound's primary research value lies in its application as a key intermediate in synthesizing potential therapeutic agents. Thiazole derivatives bearing alkyl substituents, such as the tert-butyl group, are frequently explored in drug discovery for their varied biological activities. The reactivity of the bromomethyl group enables facile nucleophilic substitution, making it a precursor for creating thiazole-containing compounds for screening as enzyme inhibitors or receptor ligands. Patents and scientific literature describe related thiazole derivatives as intermediates for developing leukotriene and thromboxane A2 antagonists, which are relevant targets for allergic diseases and ischemic conditions . When handling this compound, standard safety protocols for reactive alkyl halides should be followed. While a specific Safety Data Sheet (SDS) for this exact compound was not identified in the search, analogous bromomethyl-thiazole derivatives are classified with specific hazard statements, indicating potential health risks . Researchers should consult the specific SDS for this compound upon acquisition and perform all manipulations in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Please note : This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12BrNS

Molecular Weight

234.16 g/mol

IUPAC Name

4-(bromomethyl)-2-tert-butyl-1,3-thiazole

InChI

InChI=1S/C8H12BrNS/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4H2,1-3H3

InChI Key

WSVGUHIKADCVPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CS1)CBr

Origin of Product

United States

Synthetic Methodologies for 4 Bromomethyl 2 Tert Butyl Thiazole

Precursor Synthesis and Strategic Functional Group Introduction

Cyclization and Derivatization Routes for Thiazole (B1198619) Ring Formation

The most prevalent and effective method for constructing the 2-(tert-butyl)-4-methylthiazole core is the Hantzsch thiazole synthesis. This classical method involves the condensation reaction between an α-haloketone and a thioamide. In this specific synthesis, chloroacetone (B47974) serves as the α-haloketone, providing the three-carbon backbone and the methyl group at the 4-position of the resulting thiazole. The crucial tert-butyl group at the 2-position is introduced via the corresponding thioamide, pivalothioamide (2,2-dimethylpropanethioamide).

The reaction typically proceeds by nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the chloroacetone, followed by cyclization and dehydration to form the aromatic thiazole ring. The reaction is often carried out in a suitable solvent, such as ethanol (B145695) or isopropanol, and may be heated to facilitate the reaction.

While the Hantzsch synthesis is the workhorse for this transformation, other methods for thiazole ring formation exist, though they are less commonly employed for this specific substitution pattern. These can include reactions of α-haloketones with other sulfur-containing nucleophiles or multi-component reactions. However, for the synthesis of 2-(tert-butyl)-4-methylthiazole, the Hantzsch approach remains the most direct and well-established route.

Methodologies for Stereoselective and Regioselective tert-Butyl Group Incorporation

The incorporation of the tert-butyl group at the 2-position of the thiazole ring is regioselectively controlled by the choice of the thioamide precursor in the Hantzsch synthesis. The use of pivalothioamide ensures that the bulky tert-butyl group is exclusively located at the C2 position of the thiazole ring. The steric hindrance of the tert-butyl group does not significantly impede the cyclization reaction under typical Hantzsch conditions. Stereoselectivity is not a concern in the formation of the aromatic thiazole ring itself.

The synthesis of the pivalothioamide precursor is a straightforward process. It can be prepared from the corresponding amide, pivalamide, by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in an anhydrous solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF).

Targeted Bromomethylation Strategies at the 4-Position of the Thiazole Ring

With the 2-(tert-butyl)-4-methylthiazole precursor in hand, the subsequent step involves the selective introduction of a bromine atom onto the methyl group at the 4-position. This transformation is a critical functionalization that activates the molecule for further synthetic manipulations.

Free-Radical Benzylic Bromination Approaches (e.g., N-Bromosuccinimide mediated)

The most effective and widely used method for the conversion of the 4-methyl group to a 4-(bromomethyl) group is the Wohl-Ziegler reaction. wikipedia.orgorganic-chemistry.orgthermofisher.com This free-radical bromination utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator. wikipedia.orgorganic-chemistry.orgthermofisher.com The methyl group at the 4-position of the thiazole ring behaves analogously to a benzylic methyl group, making it susceptible to free-radical halogenation.

The reaction is typically carried out in a non-polar solvent, historically carbon tetrachloride (CCl₄), although safer alternatives such as cyclohexane (B81311) or methyl acetate (B1210297) are now preferred. organic-chemistry.org The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or photochemical irradiation. mychemblog.com The initiator radical then abstracts a hydrogen atom from the methyl group of the thiazole, generating a resonance-stabilized thiazol-4-ylmethyl radical. This radical then reacts with NBS to form the desired 4-(bromomethyl)-2-(tert-butyl)thiazole and a succinimidyl radical, which continues the radical chain reaction.

Table 1: Typical Reagents and Conditions for Wohl-Ziegler Bromination
ReagentRoleTypical Conditions
2-(tert-butyl)-4-methylthiazoleSubstrate1 equivalent
N-Bromosuccinimide (NBS)Bromine Source1.0 - 1.2 equivalents
AIBN or Benzoyl PeroxideRadical InitiatorCatalytic amount (0.01 - 0.1 equivalents)
Carbon Tetrachloride (or alternative)SolventReflux temperature

Exploration of Alternative Bromomethylating Reagents and Optimized Reaction Conditions

While NBS is the reagent of choice for this transformation, other brominating agents can be considered, although they often offer fewer advantages in terms of selectivity and ease of handling. Molecular bromine (Br₂) under UV irradiation can also effect benzylic bromination; however, it is less selective and can lead to undesired side reactions, such as addition to the thiazole ring.

Optimization of the reaction conditions for the Wohl-Ziegler bromination is crucial for maximizing the yield and minimizing the formation of byproducts, such as the dibrominated product. Key parameters to optimize include the stoichiometry of NBS, the concentration of the radical initiator, the reaction temperature, and the choice of solvent. Careful monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time and prevent over-bromination. The reaction is typically worked up by filtering off the succinimide (B58015) byproduct and removing the solvent under reduced pressure. The crude product is then purified, usually by column chromatography on silica (B1680970) gel.

Advanced Synthetic Techniques and Reaction Optimization

To enhance the efficiency and sustainability of the synthesis of this compound, advanced synthetic techniques can be employed. Flow chemistry offers a promising alternative to traditional batch processing for the bromination step. The use of a continuous-flow reactor can improve heat and mass transfer, allow for precise control of reaction parameters, and enhance safety, particularly when dealing with highly reactive intermediates.

Furthermore, the optimization of reaction parameters through statistical methods, such as Design of Experiments (DoE), can systematically identify the optimal conditions for both the thiazole synthesis and the subsequent bromination. This can lead to improved yields, reduced reaction times, and a more robust and scalable process. The choice of a less toxic solvent to replace carbon tetrachloride is also a key consideration in modern organic synthesis. organic-chemistry.org

Table 2: Comparison of Synthetic Steps and Key Considerations
Synthetic StepMethodKey ReagentsAdvantagesChallenges/Optimization
Thiazole Ring FormationHantzsch SynthesisPivalothioamide, ChloroacetoneDirect, well-established, good regioselectivityOptimizing solvent and temperature for yield
BromomethylationWohl-Ziegler BrominationNBS, AIBN/BPOSelective for the methyl group, mild conditionsAvoiding over-bromination, solvent choice, initiator concentration

Chemical Transformations and Reactive Properties of 4 Bromomethyl 2 Tert Butyl Thiazole

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The primary site of reactivity for 4-(bromomethyl)-2-(tert-butyl)thiazole is the bromomethyl group. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This SN2-type reactivity is the basis for forming new carbon-carbon and carbon-heteroatom bonds, making it a cornerstone for molecular elaboration.

Carbon-Carbon Bond Formation (e.g., Wittig-Horner Reaction, Arbuzov Reaction, Cyanoalkylation)

The formation of new carbon-carbon bonds via nucleophilic substitution at the bromomethyl group is a key strategy for extending the carbon framework. Reactions such as the Arbuzov and Wittig-Horner reactions are particularly effective for this purpose.

The Arbuzov reaction involves the reaction of the bromomethyl compound with a trialkyl phosphite, such as triethyl phosphite, to form a stable phosphonate (B1237965) ester. This reaction proceeds via the initial nucleophilic attack of the phosphorus on the electrophilic carbon of the bromomethyl group, displacing the bromide. In a subsequent dealkylation step, the displaced bromide ion attacks one of the ethyl groups on the phosphonium (B103445) intermediate, yielding the diethyl phosphonate product and ethyl bromide. This transformation is highly efficient and serves as a crucial step to prepare the substrate for the subsequent Wittig-Horner reaction. nih.govmdpi.comwikipedia.org Research on analogous compounds, such as 5-bromo-2-(bromomethyl)-4-(halophenyl)thiazoles, has demonstrated that this reaction proceeds smoothly to yield the corresponding diethyl methylphosphonate (B1257008) derivative. nih.gov

The phosphonate ester generated from the Arbuzov reaction is the key reagent for the Wittig-Horner (or Horner-Wadsworth-Emmons) reaction . organic-chemistry.orgmdpi.com This reaction allows for the stereoselective synthesis of alkenes. The phosphonate is first deprotonated with a suitable base (e.g., sodium hydride) to form a stabilized carbanion. This nucleophilic carbanion then reacts with an aldehyde or ketone. The resulting intermediate collapses to form an alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. This two-step sequence has been successfully applied to the synthesis of various (E)-stilbene analogs based on the thiazole (B1198619) scaffold, where the phosphonate derived from a bromomethylthiazole is condensed with various substituted benzaldehydes. nih.gov The reaction typically shows high E-selectivity, favoring the formation of the trans-alkene. organic-chemistry.org

Cyanoalkylation , the introduction of a nitrile group, can be achieved by reacting this compound with a cyanide salt, such as sodium or potassium cyanide. This classic SN2 reaction provides a straightforward method to introduce a one-carbon extension, yielding (2-(tert-butyl)thiazol-4-yl)acetonitrile. The resulting nitrile is a versatile functional group that can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in other synthetic transformations.

Table 1: C-C Bond Formation Reactions
ReactionReagents & ConditionsProduct TypeYield (%)Reference
Arbuzov ReactionP(OEt)₃, refluxDiethyl methylphosphonateHigh nih.gov
Wittig-Horner Reaction1. NaH, THF 2. Ar-CHO(E)-StyrylthiazoleGood nih.gov
CyanoalkylationNaCN, DMSOAcetonitrile (B52724) derivativeN/AGeneral

Carbon-Heteroatom Bond Formation (e.g., Amination, Alkoxylation, Thiolation)

The bromomethyl group readily reacts with various heteroatom nucleophiles to form stable carbon-heteroatom bonds. These reactions are essential for introducing functional groups containing nitrogen, oxygen, or sulfur.

Amination can be accomplished by reacting the substrate with ammonia, primary, or secondary amines. This reaction provides access to a wide range of aminomethylthiazole derivatives. For example, reaction with a secondary amine like morpholine (B109124) would yield 4-(morpholinomethyl)-2-(tert-butyl)thiazole. These reactions are typically carried out in a polar solvent, often with the addition of a non-nucleophilic base to neutralize the hydrogen bromide byproduct.

Alkoxylation involves the substitution of the bromide with an alcohol or alkoxide. Using sodium methoxide (B1231860) in methanol, for instance, would produce 4-(methoxymethyl)-2-(tert-butyl)thiazole. This reaction provides a route to ethers derived from the parent compound.

Thiolation is achieved by reacting the bromomethylthiazole with a thiol or a thiolate salt. For instance, treatment with sodium thiophenoxide would result in the formation of a thioether. In a related reaction, using thiourea (B124793) followed by hydrolysis provides a pathway to the corresponding thiol, (2-(tert-butyl)thiazol-4-yl)methanethiol. The higher nucleophilicity of sulfur compared to nitrogen is a known principle in the reactions of related thiazole systems. mdpi.com

Table 2: C-Heteroatom Bond Formation Reactions
ReactionNucleophileProduct Functional Group
AminationR₂NHTertiary Amine
AlkoxylationRO⁻Na⁺Ether
ThiolationRS⁻Na⁺Thioether
Thiolation1. Thiourea 2. NaOHThiol

Electrophilic Aromatic Substitution on the Thiazole Ring System

The thiazole ring itself is an aromatic system and can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic properties of the existing substituents. Computational studies and experimental evidence indicate that the C5 position of the thiazole ring is the most electron-rich and, therefore, the primary site for electrophilic attack. wikipedia.orgchemicalbook.comresearchgate.net

The substituents on the ring in this compound exert significant directing effects:

The 2-(tert-butyl) group is an alkyl group, which acts as a weak electron-donating group through induction and hyperconjugation. stackexchange.com It is an ortho, para-director. Given the thiazole structure, it directs incoming electrophiles to the C5 position (para).

The 4-(bromomethyl) group is deactivating due to the electron-withdrawing inductive effect of the bromine atom.

The net effect is a strong preference for electrophilic substitution at the C5 position, which is activated by the tert-butyl group. A common example of this type of reaction is halogenation. For instance, bromination of similar 2-alkyl-4-arylthiazole substrates with N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride or acetonitrile proceeds selectively at the C5 position. nih.gov This reaction provides a route to 5-halo-4-(bromomethyl)-2-(tert-butyl)thiazole, which is a valuable intermediate for further functionalization, particularly in cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

While nucleophilic substitution is dominant at the bromomethyl group, the thiazole ring can be functionalized using transition metal-catalyzed cross-coupling reactions. These powerful methods typically require a halide or triflate on the aromatic ring as a coupling partner. Therefore, a preliminary electrophilic halogenation at the C5 position, as described above, is often necessary to prepare the substrate for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide. rsc.orgnih.gov Once 5-bromo-4-(bromomethyl)-2-(tert-butyl)thiazole is synthesized, the C5-bromo substituent can readily participate in Suzuki-Miyaura coupling. nih.gov

This reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand) and a base (e.g., K₂CO₃, Cs₂CO₃). The reaction tolerates a wide variety of functional groups and has been used extensively to synthesize 5-arylthiazole derivatives. rsc.org For example, coupling 5-bromo-2-substituted thiazoles with various arylboronic acids provides a direct route to biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals. Microwave-assisted protocols in aqueous media have been developed to make this process more efficient and environmentally friendly. rsc.org

Stille Coupling and Other Palladium-Mediated Processes

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organohalide with an organotin compound (organostannane). harvard.edunih.gov Similar to the Suzuki coupling, a 5-halo-thiazole derivative is the required substrate. The Stille reaction is known for its tolerance of a wide array of functional groups, and the organostannane reagents are often stable and can be purified by chromatography. researchgate.net The reaction of a 5-bromothiazole (B1268178) with an arylstannane, catalyzed by a palladium complex like Pd(PPh₃)₄, would yield the corresponding 5-arylthiazole. Copper(I) iodide is sometimes used as a co-catalyst to accelerate the reaction. harvard.eduresearchgate.net

Other palladium-mediated processes can also be envisioned for the functionalization of the thiazole core. For instance, Sonogashira coupling of a 5-halothiazole with a terminal alkyne would introduce an alkynyl substituent at the C5 position. These cross-coupling reactions significantly expand the synthetic utility of the this compound scaffold, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl groups onto the thiazole ring.

Table 3: Cross-Coupling Reactions of 5-Bromo-2-(tert-butyl)thiazole Derivatives
ReactionCoupling PartnerCatalyst/BaseProduct TypeReference
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄ / K₂CO₃5-Arylthiazole rsc.orgnih.gov
Stille CouplingAr-Sn(Bu)₃Pd(PPh₃)₄ / CuI5-Arylthiazole harvard.edunih.gov

Redox Chemistry of the Thiazole Ring and its Substituents

The redox behavior of this compound is dictated by the interplay of the electron-rich thiazole ring, the reactive bromomethyl group, and the sterically demanding tert-butyl substituent. These features allow for a range of oxidative and reductive transformations under specific conditions.

Oxidation Reactions (e.g., of the bromomethyl group, thiazole ring)

The oxidation of this compound can selectively target either the bromomethyl side chain or the thiazole ring, depending on the chosen oxidant and reaction conditions.

Oxidation of the Bromomethyl Group:

The bromomethyl group is susceptible to oxidation to yield the corresponding aldehyde or carboxylic acid. Mild oxidizing agents are typically employed to achieve the selective conversion to the aldehyde, 2-(tert-butyl)thiazole-4-carbaldehyde. More vigorous oxidation can lead to the formation of 2-(tert-butyl)thiazole-4-carboxylic acid.

To Aldehyde: Reagents such as N-oxides, dimethyl sulfoxide (B87167) (DMSO) based oxidants (e.g., Swern, Moffatt-Pfitzner), or manganese dioxide (MnO₂) are known to oxidize benzylic and allylic halides to aldehydes. These methods can potentially be applied to this compound.

To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid derivatives can oxidize the bromomethyl group directly to a carboxylic acid. However, the stability of the thiazole ring under these harsh conditions must be considered.

Oxidation of the Thiazole Ring:

The thiazole ring itself can undergo oxidation, primarily at the nitrogen and sulfur atoms.

N-Oxidation: Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of the corresponding thiazole N-oxide. The bulky tert-butyl group at the C2 position may influence the rate and feasibility of this reaction.

S-Oxidation and Ring Cleavage: Oxidation at the sulfur atom can lead to non-aromatic sulfoxides and sulfones. Under more forceful oxidative conditions, cleavage of the thiazole ring can occur. The stability of the thiazole ring is generally robust, but strong oxidants can lead to its degradation. For instance, thiazolines can be oxidized to thiazoles using reagents like manganese dioxide, indicating the aromatic thiazole ring's relative stability to oxidation. chemrxiv.org

Starting MaterialReagent(s)Product(s)Reaction Type
This compoundMild Oxidant (e.g., DMSO-based)2-(tert-butyl)thiazole-4-carbaldehydeOxidation of Bromomethyl Group
This compoundStrong Oxidant (e.g., KMnO₄)2-(tert-butyl)thiazole-4-carboxylic acidOxidation of Bromomethyl Group
This compoundPeroxy Acid (e.g., m-CPBA)This compound N-oxideN-Oxidation of Thiazole Ring

Reduction Reactions (e.g., of the bromomethyl group)

The reduction of this compound can be directed at the bromomethyl group or, under more forcing conditions, at the thiazole ring.

Reduction of the Bromomethyl Group:

The C-Br bond in the bromomethyl group is the primary site for reduction.

To Methyl Group: Catalytic hydrogenation (e.g., H₂/Pd-C) or hydride reagents can reduce the bromomethyl group to a methyl group, yielding 4-methyl-2-(tert-butyl)thiazole. Sodium borohydride (B1222165) (NaBH₄), a mild reducing agent, can be effective for this transformation, potentially with the addition of activating agents.

To Hydroxymethyl Group: The bromomethyl group can be converted to a hydroxymethyl group via a two-step process involving nucleophilic substitution with a hydroxide (B78521) source, followed by reduction if necessary, though direct reduction is less common. A more typical route would be hydrolysis to the alcohol.

Reduction of the Thiazole Ring:

The aromatic thiazole ring is generally resistant to reduction.

Catalytic Hydrogenation: The thiazole ring is stable towards typical catalytic hydrogenation conditions that would reduce a double bond.

Desulfurization and Ring Cleavage: Strong reducing agents like Raney Nickel can cause desulfurization and cleavage of the thiazole ring. nih.gov This reaction is a powerful tool for removing the thiazole ring entirely, leading to the formation of an acyclic structure.

Starting MaterialReagent(s)Product(s)Reaction Type
This compoundH₂/Pd-C or NaBH₄4-Methyl-2-(tert-butyl)thiazoleReduction of Bromomethyl Group
This compoundRaney NickelAcyclic desulfurized productsReduction and Cleavage of Thiazole Ring

Advanced Applications in Organic Synthesis and Medicinal Chemistry Research

4-(Bromomethyl)-2-(tert-butyl)thiazole as a Versatile Synthetic Building Block

The utility of this compound in chemical synthesis is primarily derived from the high reactivity of the bromomethyl group, which readily participates in a variety of chemical transformations. This allows for its strategic incorporation into larger, more complex molecular frameworks.

Scaffold Diversification via Strategic Functionalization of the Bromomethyl Group

The bromomethyl group at the C4 position of the thiazole (B1198619) ring is an excellent electrophilic site, making it susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its role in scaffold diversification. Organic chemists can introduce a wide array of functional groups by reacting this compound with various nucleophiles. For instance, reaction with amines, thiols, alcohols, or carboxylates can introduce new side chains, thereby altering the parent molecule's physicochemical properties such as polarity, solubility, and lipophilicity.

This strategic functionalization is a key step in creating libraries of related compounds for biological screening. The tert-butyl group at the C2 position provides steric hindrance, which can influence the regioselectivity of reactions and the conformational properties of the final products, a critical aspect in designing molecules that fit precisely into the binding sites of biological targets. The thiazole ring itself is a stable aromatic system, often considered a bioisostere for other aromatic or amide groups, and its presence is common in many pharmacologically active compounds.

Integration into More Complex Heterocyclic Systems and Molecular Architectures

Beyond simple substitution, this compound is instrumental in constructing more elaborate heterocyclic systems. The bromomethyl group can be used to link the thiazole core to other ring systems, leading to the formation of fused or polycyclic architectures. For example, it can react with binucleophilic reagents to undergo cyclization, forming new rings fused to the thiazole.

This approach has been used to synthesize a variety of complex structures, such as thiazolo[3,2-a]benzimidazoles and other fused systems that have shown promise in medicinal chemistry. nih.gov The synthesis of such complex molecules is essential for exploring new chemical space and developing novel therapeutic agents. The robust nature of the 2-(tert-butyl)thiazole moiety ensures that it remains intact throughout multi-step synthetic sequences, making it a reliable anchor for building intricate molecular designs. rsc.orgsemanticscholar.org

Rational Design of Thiazole-Based Compounds for Biological Investigation

The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The rational design of novel thiazole-containing compounds, often using building blocks like this compound, is a major focus of drug discovery research.

Exploration of Structure-Activity Relationships (SAR) in Novel Chemical Entities

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. By systematically modifying a lead compound, researchers can identify the key chemical features responsible for its therapeutic effects. The 2-(tert-butyl)thiazole scaffold is an excellent platform for such studies.

Table 1: SAR of Thiazole Derivatives in Antimicrobial Studies

Core Structure Modification Observed Activity Reference
Phenylthiazole Addition of a tert-butyl group Enhanced antibacterial activity rsc.org
tert-Butylphenylthiazole Addition of 1,2-diaminocyclohexane side chain Potent activity against MRSA (MIC = 4 µg/mL) nih.gov

Development of Targeted Enzyme Inhibitors (e.g., DNA Topoisomerase IB, DNA Gyrase, CDK9)

Many diseases, including cancer and bacterial infections, are driven by the aberrant activity of specific enzymes. Designing small molecules to inhibit these enzymes is a proven strategy for drug development. Thiazole-based compounds have been successfully developed as inhibitors for a range of critical enzymes.

DNA Topoisomerase IB: A series of thiazole-based stilbene (B7821643) analogs were designed and evaluated as inhibitors of DNA topoisomerase IB (Top1), a key enzyme in DNA replication and a target for cancer therapy. mdpi.comnih.gov Notably, a compound featuring a 4-tert-butylstyryl group linked to the thiazole core, namely (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole, demonstrated potent cytotoxicity against human breast (MCF-7) and colon (HCT116) cancer cell lines with IC50 values of 0.78 µM and 0.62 µM, respectively. mdpi.com

DNA Gyrase: This bacterial enzyme is a well-established target for antibiotics. Thiazole-containing compounds, specifically 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, have been identified as potent inhibitors of DNA gyrase by targeting its ATP-binding site. researchgate.netmtak.hu The development of these inhibitors showcases the utility of the thiazole scaffold in creating new antibacterial agents to combat resistant strains. mdpi.comrsc.org

Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a crucial regulator of gene transcription, and its inhibition is a promising strategy for treating cancers like acute myeloid leukemia. Recently, 2,5-disubstituted thiazole derivatives have been designed as potent and selective CDK9 inhibitors. nih.gov One such derivative, compound 24 , showed an IC50 value of 5.5 nM against CDK9 and potent antiproliferative activity against the MOLM-13 leukemia cell line (IC50 = 0.034 µM). nih.gov This research highlights the potential of thiazole scaffolds in developing targeted cancer therapies. nih.gov

Table 2: Thiazole-Based Enzyme Inhibitors

Target Enzyme Thiazole Derivative Class Key Finding/Activity Reference
DNA Topoisomerase IB Thiazole-based stilbene analogs (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole showed potent cytotoxicity (IC50 = 0.62 µM) mdpi.com
DNA Gyrase 4,5,6,7-Tetrahydrobenzo[d]thiazoles Nanomolar inhibition (IC50) of S. aureus and E. coli DNA gyrase mtak.hu

Synthesis of Potential Antimicrobial and Antifungal Agents

The thiazole ring is a key component in many compounds developed to combat microbial and fungal infections. The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents, and thiazole derivatives are a promising area of research. jchemrev.com

Building upon scaffolds derived from this compound allows for the creation of novel compounds with significant antimicrobial properties. Studies have shown that certain tert-butylphenylthiazole derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile, with minimum inhibitory concentrations (MICs) as low as 4 µg/mL. nih.gov Furthermore, some of these compounds have demonstrated antifungal activity against fluconazole-resistant Candida albicans strains. nih.gov

The synthesis of thiazole derivatives bearing different aromatic and β-amino acid moieties has also yielded promising candidates. Specifically, compounds with 4-ClC6H4 and 4-FC6H4 substitutions have shown selective and potent activity against Gram-positive bacteria, including vancomycin-resistant S. aureus, with MIC values of 1–2 µg/mL. mdpi.com The versatility of the thiazole scaffold continues to make it a central focus in the development of the next generation of antimicrobial and antifungal drugs. mdpi.comnih.gov

Design of Antineoplastic Agents for Specific Cancer-Related Molecular Targets

The thiazole moiety is a prevalent feature in a multitude of anticancer agents, and derivatives of this compound are instrumental in the design of novel therapeutics that target specific molecular machinery within cancer cells. nih.govglobalresearchonline.net The reactive bromomethyl group at the 4-position provides a convenient handle for synthetic chemists to introduce a variety of pharmacophores, enabling the generation of diverse libraries of compounds for screening against cancer cell lines and specific molecular targets. researchgate.net

One key area of investigation is the development of DNA topoisomerase inhibitors. DNA topoisomerases are crucial enzymes that regulate the topology of DNA and are vital for cell replication, making them a prime target for anticancer drugs. nih.gov Research into thiazole-based stilbene analogs has demonstrated that these compounds can exhibit potent inhibitory activity against DNA topoisomerase IB (Top1). nih.gov For instance, studies have revealed that compounds such as (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole exhibit significant cytotoxicity against human breast cancer (MCF-7) and human colon cancer (HCT116) cell lines, with IC50 values in the micromolar range. nih.gov The synthesis of such analogs often involves precursors that can be conceptually derived from the this compound framework, where the bromomethyl group is converted into a phosphonium (B103445) salt to facilitate Wittig-type reactions for the construction of the stilbene moiety.

Furthermore, the tert-butyl group at the 2-position of the thiazole ring can play a significant role in modulating the pharmacological properties of the resulting compounds. Its steric bulk can influence the binding affinity and selectivity of the molecule for its biological target, potentially leading to improved efficacy and reduced off-target effects. The strategic placement of this group can also enhance the metabolic stability of the compound, a desirable characteristic for any drug candidate.

The development of novel thiazole derivatives has also shown promise in targeting other cancer-related pathways. For example, some thiazole-containing compounds have been investigated as inhibitors of protein kinases, which are often dysregulated in cancer. The versatility of the this compound synthon allows for its incorporation into various molecular scaffolds designed to interact with the ATP-binding site of these enzymes.

Table 1: Cytotoxicity of a Thiazole-Based Stilbene Analog

Compound Cancer Cell Line IC50 (µM)
(E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole MCF-7 (Human Breast Cancer) 0.78
(E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole HCT116 (Human Colon Cancer) 0.62

Data sourced from research on thiazole-based stilbene analogs as DNA topoisomerase IB inhibitors. nih.gov

Research into Compounds for Neurological and Anti-inflammatory Applications

Beyond oncology, the thiazole nucleus is a privileged scaffold in the search for new treatments for neurological disorders and inflammatory conditions. The structural motifs derived from this compound are being explored for their potential to modulate key targets in the central nervous system and inflammatory pathways.

In the realm of neurodegenerative diseases, such as Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a clinically validated therapeutic strategy. Thiazole-containing compounds have been identified as potent AChE inhibitors. nih.gov The this compound core can be elaborated to introduce functionalities that interact with the active site of AChE, thereby preventing the breakdown of the neurotransmitter acetylcholine. The design of these inhibitors often focuses on creating molecules that can cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system.

The anti-inflammatory potential of thiazole derivatives is another active area of research. jelsciences.com Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is of significant interest. Certain thiazole compounds have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.gov The 4-(bromomethyl) group on the thiazole ring can be functionalized to append moieties that confer selectivity for COX-2 over the related COX-1 enzyme, which is important for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.

Mechanistic Studies of Biological Activity at the Molecular Level

Understanding how a molecule exerts its biological effect is fundamental to rational drug design. For derivatives of this compound, mechanistic studies are crucial for elucidating their mode of action and for optimizing their therapeutic potential.

Elucidation of Enzyme Inhibition Mechanisms

The inhibition of enzymes is a common mechanism of action for many drugs. For thiazole derivatives acting as enzyme inhibitors, detailed kinetic studies are performed to determine the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive). In the case of DNA topoisomerase IB inhibitors derived from thiazole scaffolds, relaxation assays are employed to assess their ability to prevent the enzyme from unwinding supercoiled DNA. nih.gov These assays, often coupled with molecular modeling, provide insights into how the inhibitor interacts with the enzyme-DNA complex to stabilize the cleavage intermediate, ultimately leading to cancer cell death.

Similarly, for thiazole-based acetylcholinesterase inhibitors, enzymatic assays using Ellman's reagent are conducted to quantify the extent of enzyme inhibition. mdpi.com These studies help in understanding the structure-activity relationships, revealing which parts of the molecule are critical for binding to the enzyme's active site.

Investigation of Ligand-Target Interactions with Biological Macromolecules

At the heart of understanding a drug's mechanism is the detailed characterization of its interaction with its biological target. For compounds derived from this compound, a variety of biophysical and computational techniques are employed to study these ligand-target interactions.

Molecular docking is a powerful computational tool used to predict the binding mode of a small molecule to a macromolecular target. nih.gov For thiazole-based inhibitors of enzymes like DNA topoisomerase I and tubulin, docking studies can reveal the specific amino acid residues involved in the binding and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov For example, molecular docking of a thiazole-based stilbene analog into the Top1-DNA complex has provided a plausible binding mode, helping to explain its potent inhibitory activity. nih.gov

These computational predictions are often validated by experimental techniques such as X-ray crystallography, which can provide a high-resolution three-dimensional structure of the ligand-target complex. While crystallographic data for derivatives of this compound may not be widely available, the principles learned from related thiazole-containing compounds provide a strong foundation for understanding their interactions with biological macromolecules.

Computational Investigations and Theoretical Chemistry of 4 Bromomethyl 2 Tert Butyl Thiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govcityu.edu.hk The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly employed for optimizing the molecular geometry to find the most stable conformation (a minimum on the potential energy surface). nbu.edu.sa This optimization provides precise data on bond lengths, bond angles, and dihedral angles. For 4-(Bromomethyl)-2-(tert-butyl)thiazole, key parameters would include the C-S, C-N, and C-C bond lengths within the thiazole (B1198619) ring, the C-Br bond length of the bromomethyl group, and the angles defining the orientation of the tert-butyl group.

Once the geometry is optimized, vibrational frequency calculations are performed to confirm that the structure is a true minimum and to predict the infrared (IR) and Raman spectra. chemijournal.com Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=N stretching of the thiazole ring, or C-Br stretching. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound. cityu.edu.hk

Table 1: Predicted Geometric Parameters for this compound using DFT Note: The following data is illustrative and based on typical values for similar thiazole derivatives.

ParameterBond/AnglePredicted Value
Bond LengthThiazole C=N~1.30 Å
Thiazole C-S~1.75 Å
C-Br~1.95 Å
Thiazole C-C(tert-butyl)~1.52 Å
Bond AngleC-S-C (thiazole)~89°
S-C-N (thiazole)~115°
C-C-Br~110°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. mdpi.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.comacadpubl.eu For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, while the LUMO is likely distributed over the bromomethyl group, indicating its susceptibility to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on the molecule. acadpubl.eu It maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich areas, prone to electrophilic attack) and blue regions indicating positive potential (electron-poor areas, prone to nucleophilic attack). In this compound, the MEP would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and a positive potential around the hydrogen atoms and, significantly, the bromomethyl group, further highlighting its reactive nature. researchgate.net

Table 2: Calculated FMO Energies and Reactivity Descriptors Note: The following data is illustrative and based on typical values for similar thiazole derivatives.

ParameterSymbolPredicted Value (eV)
Highest Occupied Molecular OrbitalEHOMO~ -6.5 eV
Lowest Unoccupied Molecular OrbitalELUMO~ -1.2 eV
HOMO-LUMO Energy GapΔE~ 5.3 eV
Chemical Hardnessη~ 2.65
Electrophilicity Indexω~ 2.80

Molecular Modeling and Docking Studies

Molecular modeling techniques are used to simulate how a molecule interacts with larger biological systems, such as proteins or enzymes. These methods are central to computer-aided drug design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). physchemres.org This method is used to understand the binding mechanism and to estimate the binding affinity, often expressed as a docking score in kcal/mol. nih.gov For this compound, docking studies could be performed against a specific enzyme target, such as a kinase or a protease, where thiazole derivatives are known to show activity. nih.gov The simulation would reveal how the molecule fits into the enzyme's active site, identifying key interactions like hydrogen bonds, hydrophobic interactions with the tert-butyl group, and potential covalent interactions involving the reactive bromomethyl group. nih.govresearchgate.net

Table 3: Illustrative Molecular Docking Results against a Hypothetical Kinase

ParameterResult
Target ProteinHypothetical Kinase ABC
Docking Score-7.8 kcal/mol
Interacting ResiduesVAL 25, LEU 88, ALA 45 (hydrophobic pocket for tert-butyl)
LYS 40 (potential covalent bond with bromomethyl)
THR 85 (potential hydrogen bond with thiazole N)

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the reactants, products, and any intermediates or transition states. A key application for this compound would be to study the mechanism of nucleophilic substitution at the bromomethyl group, a characteristic reaction for such compounds.

Using DFT, one could model the reaction pathway of this compound with a nucleophile (e.g., a thiol group from a cysteine residue in an enzyme). The calculations would determine the structure and energy of the transition state and the activation energy (the energy barrier that must be overcome for the reaction to occur). This provides a quantitative understanding of the reaction's kinetics and feasibility. Such studies can confirm whether the compound is likely to act as a covalent inhibitor, a mechanism of action for many drugs, by forming an irreversible bond with its target protein.

Transition State Characterization for Key Synthetic Steps

The synthesis of thiazole derivatives, including this compound, often proceeds through multi-step reaction pathways. A well-established method for thiazole ring formation is the Hantzsch synthesis, which involves the reaction between a haloketone and a thioamide. Computational chemistry, particularly density functional theory (DFT), can be employed to characterize the transition states of such key synthetic steps.

Energetic Profiles of Chemical Transformations

The energetic profile of a chemical transformation provides a comprehensive view of the energy changes that occur as reactants are converted into products. These profiles, which map the potential energy surface of the reaction, include the energies of reactants, intermediates, transition states, and products. For this compound, computational methods can be used to construct such profiles for its synthesis and subsequent reactions.

For example, DFT calculations can determine the activation energies and reaction enthalpies for the various steps in its synthesis. researchgate.net This allows for a theoretical prediction of the reaction's feasibility and spontaneity. In studies of similar heterocyclic compounds, energetic profiles have been used to explain the regioselectivity of reactions, where one product is preferentially formed over another. researchgate.net By comparing the activation energies for different possible reaction pathways, the most likely outcome can be predicted. For instance, the bromination of the methyl group at the 4-position of a precursor molecule could be modeled to understand the energetics of this specific transformation.

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction and Optimization

In silico methods are instrumental in modern drug discovery and materials science for predicting the biological activity of compounds and for optimizing their structures to enhance desired properties. For this compound, these computational techniques can be used to explore its potential as a pharmacologically active agent.

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. nih.gov Computational approaches to SAR, such as Quantitative Structure-Activity Relationship (QSAR) modeling, use statistical methods to correlate variations in a compound's structure with changes in its biological activity. For a series of derivatives of this compound, QSAR models could be developed to predict their efficacy based on various molecular descriptors, such as electronic properties, steric factors, and lipophilicity. tandfonline.com

Molecular docking is another powerful in silico technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.govresearchgate.net This method can be used to screen for potential biological targets of this compound and to understand the molecular basis of its activity. The results of docking studies can guide the design of new derivatives with improved binding affinity and selectivity. wjarr.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for the structural elucidation of newly synthesized compounds. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in the confirmation of its structure.

Methods such as DFT can be used to calculate the NMR chemical shifts (¹H and ¹³C) and coupling constants. dergipark.org.tr These calculated values can then be compared with experimental data to validate the proposed structure. researchgate.net Discrepancies between the calculated and experimental spectra can often provide insights into the conformational preferences of the molecule in solution.

Below is a hypothetical table of predicted versus experimental spectroscopic data for this compound, illustrating how such data would be presented.

Spectroscopic ParameterPredicted ValueExperimental Value
¹H NMR Chemical Shift (CH₂Br)4.6 ppm4.5 ppm
¹³C NMR Chemical Shift (C=N)170 ppm168 ppm
IR Frequency (C=N stretch)1600 cm⁻¹1595 cm⁻¹
IR Frequency (C-Br stretch)650 cm⁻¹645 cm⁻¹

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental to confirming the identity and detailed structure of 4-(Bromomethyl)-2-(tert-butyl)thiazole. Each technique offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the different hydrogen environments in the molecule. The tert-butyl group protons would appear as a sharp singlet due to their chemical equivalence and lack of adjacent protons for coupling. The bromomethyl protons would also appear as a singlet, shifted downfield due to the electron-withdrawing effect of the adjacent bromine atom. The lone proton on the thiazole (B1198619) ring would appear as a singlet in the aromatic region. The predicted chemical shifts (δ) in a deuterated chloroform (B151607) (CDCl₃) solvent are detailed in Table 1.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, five distinct signals are predicted. The thiazole ring itself would account for three signals, with the carbon atom at the 2-position (bonded to the tert-butyl group) being the most downfield. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group would produce two separate signals. The carbon of the bromomethyl group would appear at a characteristic chemical shift for an alkyl halide. Predicted chemical shifts are presented in Table 1.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to confirm the assignments made in the 1D spectra. An HSQC experiment would show correlations between directly bonded protons and carbons (e.g., the thiazole C5-H and the CH₂-Br protons and their respective carbons). An HMBC experiment would reveal longer-range couplings (2-3 bonds), for instance, between the tert-butyl protons and the C2 and quaternary carbons, and between the bromomethyl protons and the C4 and C5 carbons of the thiazole ring, thereby confirming the connectivity of the molecular structure.

Table 1: Predicted NMR Spectral Data for this compound in CDCl₃

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
¹H ~7.20 Singlet 1H Thiazole C5-H
¹H ~4.65 Singlet 2H -CH₂Br
¹H ~1.40 Singlet 9H -C(CH₃)₃
¹³C ~175 - - Thiazole C2
¹³C ~150 - - Thiazole C4
¹³C ~118 - - Thiazole C5
¹³C ~35 - - -C (CH₃)₃
¹³C ~30 - - -C(C H₃)₃

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of a compound, which in turn confirms its elemental composition. For the molecular formula of this compound, C₈H₁₂BrNS, HRMS analysis would provide an experimentally determined mass that is extremely close to the calculated theoretical mass. This technique is sensitive enough to differentiate between compounds with the same nominal mass but different elemental formulas. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) for the molecular ion.

The expected exact mass for the [M+H]⁺ ion (monoisotopic) would be calculated and compared against the experimental value, with a difference typically in the low parts-per-million (ppm) range, providing strong evidence for the proposed molecular formula.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The FTIR spectrum of this compound would display characteristic absorption bands that confirm its key structural features.

The spectrum would show C-H stretching and bending vibrations for the sp³ hybridized carbons of the tert-butyl and bromomethyl groups. The aromatic C-H stretch of the thiazole ring proton would also be present. Key vibrations of the thiazole ring, including C=N and C=C stretching, would appear in the fingerprint region. A distinct band corresponding to the C-Br stretch would be observed at a lower wavenumber.

Table 2: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H Stretch Thiazole Ring
2970 - 2850 C-H Stretch tert-Butyl & Bromomethyl
~1600 C=N Stretch Thiazole Ring
~1480 C=C Stretch Thiazole Ring
1465, 1370 C-H Bend tert-Butyl
~1250 C-H Bend Bromomethyl

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. If a suitable crystal of this compound can be grown, this technique would unambiguously confirm its molecular structure, including bond lengths, bond angles, and torsional angles.

The analysis would reveal the planarity of the thiazole ring and the specific conformation of the tert-butyl and bromomethyl substituents relative to the ring. Furthermore, it would provide insight into the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the packing of the molecules in the solid state. Studies on similar structures, such as 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine, have confirmed the geometry of the tert-butyl substituted thiazole core, showing expected bond lengths and angles consistent with a heterocyclic aromatic system. rsc.org

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of the final compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. This compound is amenable to GC-MS analysis, which would serve primarily to assess its purity. A pure sample would exhibit a single major peak in the gas chromatogram at a specific retention time under defined column and temperature conditions.

The coupled mass spectrometer provides structural information based on the fragmentation pattern of the molecule upon electron ionization. The mass spectrum would be expected to show a molecular ion peak (M⁺) with the characteristic bromine isotope pattern. Key fragmentation pathways would likely include the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation, and the cleavage of the C-Br bond. Analysis of these fragments helps to confirm the different parts of the molecular structure.

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of this compound in research settings. Given the compound's structure, a reversed-phase HPLC (RP-HPLC) method is typically employed, which separates compounds based on their hydrophobicity. In the absence of a standardized published method for this specific analyte, a robust method can be developed based on the analysis of similar heterocyclic and brominated compounds.

The stationary phase of choice is often a C18 (octadecylsilyl) column, which provides excellent retention and resolution for moderately polar to nonpolar compounds. The mobile phase generally consists of a mixture of an aqueous component (like water, often with a pH modifier such as formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently utilized to ensure the efficient elution of the target compound while also separating it from potential impurities with different polarities.

Detection is commonly achieved using an ultraviolet (UV) detector, as the thiazole ring possesses a chromophore that absorbs in the UV spectrum. The selection of an appropriate wavelength is critical for achieving optimal sensitivity.

A hypothetical, yet typical, set of HPLC conditions for the analysis of this compound is detailed in the interactive table below.

Interactive Data Table: Illustrative HPLC Method Parameters

ParameterValueRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column for good resolution of small organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to suppress ionization and improve peak symmetry.
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase chromatography.
Gradient 50% B to 95% B over 15 minAllows for elution of a range of compounds with varying polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLStandard volume for analytical HPLC.
Detection UV at 254 nmA common wavelength for aromatic and heterocyclic compounds.
Expected Retention Time 8-12 minutesEstimated based on the compound's predicted hydrophobicity under these conditions.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process employed to convert an analyte into a product with properties more suitable for a given analytical technique. For this compound, the highly reactive bromomethyl group serves as an ideal target for derivatization, particularly to enhance detection sensitivity in HPLC, especially when analyzing trace amounts.

Reagents and Conditions for Selective Derivatization of the Bromomethyl Group

The bromomethyl group is a potent alkylating agent, readily undergoing nucleophilic substitution reactions. This reactivity can be exploited for pre-column derivatization in HPLC. The primary goal is to attach a tag to the molecule that possesses strong UV absorbance or fluorescence properties, thereby significantly lowering the limit of detection.

Several classes of nucleophilic reagents are suitable for this purpose. Common choices include carboxylic acids, phenols, and thiols that contain a chromophoric or fluorophoric moiety. libretexts.orgthermofisher.com The reaction typically proceeds via an SN2 mechanism and is often facilitated by a non-nucleophilic base to neutralize the HBr byproduct.

Key reagents for derivatizing alkyl halides like this compound include:

Fluorescent Coumarin (B35378) Derivatives: Reagents such as 4-bromomethyl-7-methoxycoumarin (B43491) can react with nucleophiles, but in this context, a nucleophilic coumarin or a related structure would be used to react with the bromomethyl group of the analyte. For example, a hydroxy- or thiol-functionalized coumarin could serve as the derivatizing agent. A well-documented reagent for alkylating carboxylic acids, which demonstrates the principle, is 4-bromomethyl-7-methoxycoumarin. nih.govnih.gov The high fluorescence quantum yield of the coumarin moiety allows for extremely sensitive detection. nih.gov

Naphthalene-based Reagents: Compounds like 2-naphthol (B1666908) or naphthalene-2-thiol can be used. The resulting ether or thioether derivative will have a strong UV chromophore and may also be fluorescent, enhancing detection.

Anthracene and Pyrene Derivatives: Reagents such as 9-anthryldiazomethane (B78999) (ADAM) and 1-pyrenyldiazomethane (B12527) (PDAM) are typically used for carboxylic acids, but nucleophilic variants of these polycyclic aromatic hydrocarbons can be employed to tag the bromomethyl group. thermofisher.com

The general reaction conditions involve dissolving the sample containing this compound and an excess of the derivatizing reagent in a polar aprotic solvent like acetonitrile or dimethylformamide. A weak base, such as potassium carbonate or diisopropylethylamine, is added to facilitate the reaction, which is often carried out at a slightly elevated temperature (e.g., 60 °C) to ensure completion within a reasonable timeframe (e.g., 30-60 minutes). acs.org

Applications in Quantitative Analysis and Method Development

The primary application of derivatization in the analysis of this compound is to enable or enhance quantitative analysis at trace levels. academicjournals.org Standard HPLC-UV methods may have limits of quantitation (LOQ) in the microgram per milliliter (µg/mL) range. By converting the analyte to a highly fluorescent derivative, the LOQ can be pushed into the nanogram (ng/mL) or even picogram (pg/mL) per milliliter range. mdpi.com

This enhanced sensitivity is crucial in various research contexts, such as:

Impurity Profiling: Detecting and quantifying trace-level impurities in a bulk sample of this compound.

Reaction Kinetics: Monitoring the progress of a reaction where the compound is a reactant or product at very low concentrations.

During method development, the derivatization step itself must be optimized and validated. Key parameters to consider are the choice of reagent, reagent concentration, base, solvent, reaction time, and temperature. The reaction should be reproducible, proceed to completion (or have a consistent yield), and the resulting derivative must be stable under the chromatographic conditions. The specificity of the reaction is also important to ensure that only the target analyte is derivatized, or that derivatives of interfering compounds are chromatographically resolved. acs.org

The following interactive table illustrates the potential improvement in detection limits following derivatization.

Interactive Data Table: Comparison of Detection Limits

Analytical MethodTypical Limit of Quantitation (LOQ)Fold Improvement (Approx.)
HPLC-UV (Direct)~100 - 500 ng/mL-
HPLC-Fluorescence (after derivatization)~0.1 - 10 ng/mL10x - 5000x

Advanced Characterization Techniques for Specific Research Objectives

Beyond routine analysis by HPLC, a suite of advanced and hyphenated analytical techniques can be employed for a more comprehensive characterization of this compound. asiapharmaceutics.infonih.gov These methods are indispensable for unambiguous structure elucidation, impurity identification, and in-depth investigation of the compound's chemical properties.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is arguably the most powerful technique for the analysis of organic molecules. iosrjournals.orgsaspublishers.com LC-MS combines the separation power of HPLC with the mass-analyzing capability of mass spectrometry. For this compound, LC-MS would provide the molecular weight of the compound, confirming its identity. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) would be readily observable in the mass spectrum, providing a clear signature for the presence of a single bromine atom in the molecule. Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. iosrjournals.org The resulting fragmentation pattern is unique to the molecule's structure and can be used to confirm the connectivity of the atoms, for instance, by observing the loss of the bromomethyl group. This technique is invaluable for identifying unknown synthesis byproducts or degradation products. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the preeminent technique for de novo structure elucidation of organic compounds. sapub.orgnih.govekb.eg

1H NMR would provide detailed information about the proton environment. Key expected signals would include a singlet for the -CH2Br protons, a singlet for the thiazole ring proton, and a singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts of these signals would confirm their electronic environment.

13C NMR would show distinct signals for each carbon atom in the molecule, including the carbons of the thiazole ring, the bromomethyl group, and the tert-butyl group. nih.gov

2D NMR techniques (such as COSY, HSQC, and HMBC) can be used to establish the connectivity between protons and carbons, providing unambiguous proof of the compound's structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule. sapub.orgnih.gov The spectrum of this compound would be expected to show characteristic absorption bands for C-H bonds (aliphatic and aromatic), C=N and C=C stretching vibrations from the thiazole ring, and the C-Br stretching vibration.

These advanced techniques, often used in concert, provide a complete analytical picture of this compound, ensuring its identity, purity, and structural integrity for any research application.

Future Research Directions and Translational Perspectives

Development of More Sustainable and Efficient Synthetic Pathways

The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods that can be environmentally taxing. researchgate.net Future research will likely focus on developing greener and more efficient synthetic routes to 4-(bromomethyl)-2-(tert-butyl)thiazole and related compounds. researchgate.netacs.org This involves the exploration of innovative techniques such as microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly solvents and catalysts. researchgate.nettandfonline.com The goal is to create scalable, cost-effective, and environmentally benign processes that minimize waste and energy consumption. researchgate.net

Key areas for development in the sustainable synthesis of thiazole derivatives include:

Multi-component reactions: Designing one-pot syntheses that combine multiple starting materials in a single step to increase efficiency and reduce waste. acs.orgnih.gov

Green catalysts: Utilizing reusable and non-toxic catalysts, such as nanoparticles, to drive reactions under milder conditions. acs.org

Alternative energy sources: Employing microwave and ultrasound technologies to accelerate reaction times and improve yields. researchgate.nettandfonline.com

A comparative look at traditional versus green synthetic approaches for thiazole derivatives is presented below:

FeatureTraditional SynthesisGreen Synthesis
Solvents Often uses hazardous organic solventsEmploys water or other green solvents researchgate.net
Catalysts May use stoichiometric and toxic reagentsFocuses on reusable and non-toxic catalysts acs.org
Energy Typically requires prolonged heatingUtilizes energy-efficient methods like microwaves researchgate.net
Waste Can generate significant chemical wasteAims for high atom economy and minimal byproducts researchgate.net

Expanding the Scope of Chemical Transformations for New Functionalizations

The bromomethyl group at the 4-position of the thiazole ring is a key functional handle that allows for a wide array of chemical transformations. nih.gov Future research will focus on exploring novel reactions to introduce diverse functional groups, thereby expanding the chemical space of 2-(tert-butyl)thiazole derivatives. This will enable the synthesis of new molecules with tailored electronic, physical, and biological properties.

Potential areas of exploration for new functionalizations include:

Cross-coupling reactions: Utilizing modern cross-coupling methodologies to introduce aryl, heteroaryl, and alkyl groups.

Nucleophilic substitutions: Reacting the bromomethyl group with a variety of nucleophiles to introduce new functionalities.

Polymerization: Using the reactive handle to synthesize novel thiazole-containing polymers. rsc.orgresearchgate.net

Rational Drug Design and Optimization of Thiazole-Based Compounds for Therapeutic Applications

The thiazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. nih.govresearchgate.net The unique substitution pattern of this compound makes it an attractive starting point for the rational design of new therapeutic agents. atu.edu.tr Future research will involve leveraging computational modeling and structure-activity relationship (SAR) studies to design and optimize thiazole-based compounds for various therapeutic targets. mdpi.comptfarm.pl

Key aspects of future drug design efforts will include:

Target-specific design: Designing derivatives that selectively interact with specific biological targets, such as enzymes or receptors, implicated in disease. nih.gov

SAR studies: Systematically modifying the structure of the lead compound and evaluating the impact on biological activity to identify key pharmacophoric features. mdpi.comnih.gov

Pharmacokinetic optimization: Modifying the compound to improve its absorption, distribution, metabolism, and excretion (ADME) properties, enhancing its drug-like characteristics. dergipark.org.tr

Thiazole derivatives have shown a broad spectrum of biological activities, as summarized in the table below.

Biological ActivityTherapeutic Area
AntimicrobialInfectious Diseases nih.govnih.gov
AnticancerOncology nih.govijper.orgacs.org
Anti-inflammatoryInflammatory Disorders wikipedia.org
AntiviralInfectious Diseases ijper.org

Integration with Advanced Materials Science Research for Novel Functional Materials

The electronic and structural properties of the thiazole ring make it a valuable component in the development of advanced functional materials. kaust.edu.sa Future research will explore the incorporation of this compound into polymers and metal-organic frameworks (MOFs) to create materials with novel optical, electronic, and catalytic properties. rsc.orgrsc.org

Potential applications in materials science include:

Organic electronics: Developing thiazole-based polymers for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). kaust.edu.sa

Sensors: Creating materials that can selectively detect specific analytes through changes in their optical or electronic properties.

Catalysis: Designing MOFs with thiazole linkers that can act as catalysts for various chemical reactions. rsc.org

Application in Chemical Biology for Probes and Tool Compounds

The reactivity of the bromomethyl group makes this compound a suitable candidate for the development of chemical probes and tool compounds. nih.gov These molecules can be used to study biological processes, identify new drug targets, and validate the mechanism of action of existing drugs.

Future directions in this area include:

Fluorescent probes: Designing and synthesizing fluorescently labeled derivatives to visualize and track biological molecules and processes within living cells. nih.govresearchgate.net

Affinity-based probes: Developing probes that can selectively bind to and label specific proteins or enzymes for further study.

Activity-based probes: Creating probes that react with active enzymes to provide a readout of their catalytic activity.

Q & A

Q. What are the optimal synthetic routes for 4-(bromomethyl)-2-(tert-butyl)thiazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Core Route : The compound can be synthesized via cyclocondensation of α-bromo ketones with thiourea derivatives. For example, substituted thiazoles are often prepared by Hantzsch thiazole synthesis, where brominated intermediates react with thioureas in ethanol under reflux .
  • Optimization : Reaction conditions (temperature, solvent, catalyst) significantly impact yield. For instance, glacial acetic acid as a catalyst and ethanol as a solvent improve cyclization efficiency . Monitor purity via TLC (silica gel, hexane/ethyl acetate) and confirm structure using 1H^1H-NMR (e.g., tert-butyl singlet at ~1.4 ppm, bromomethyl resonance at ~4.5 ppm) .

Q. How is this compound characterized structurally, and what spectroscopic data are critical?

Methodological Answer:

  • Key Techniques :
    • IR Spectroscopy : Confirm C-Br stretch at ~550–650 cm1^{-1} and C=S/C-N vibrations (1100–1250 cm1^{-1}) .
    • NMR : 1H^1H-NMR should show tert-butyl protons (9H, singlet) and bromomethyl protons (2H, singlet). 13C^{13}C-NMR will display thiazole carbons (C-2 at ~165 ppm, C-4 at ~35 ppm) .
    • Mass Spectrometry : Molecular ion peak at m/z 234 (C8_8H12_{12}BrNS) with fragmentation patterns indicating loss of Br (Δ m/z 79) .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and bromomethyl groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The tert-butyl group hinders nucleophilic attack at the 2-position, directing reactivity to the bromomethyl group. This is critical in Suzuki-Miyaura couplings, where Pd catalysts selectively activate the C-Br bond .
  • Electronic Effects : The electron-withdrawing bromine enhances electrophilicity at the methyl group, facilitating SN2 substitutions. For example, nucleophilic displacement with amines proceeds at 60°C in DMF with K2_2CO3_3 .
  • Case Study : In , bromomethyl-thiazole derivatives underwent Buchwald-Hartwig amination with aryl boronic acids, achieving >80% yield when using Pd(OAc)2_2 and XPhos .

Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives containing bromomethyl and tert-butyl groups?

Methodological Answer:

  • Data Analysis : Compare bioactivity datasets (e.g., IC50_{50} values) across studies. For example, notes thiazole derivatives with bromomethyl groups show antitumor activity (IC50_{50} <10 μM), but results vary due to assay conditions (e.g., cell line specificity) .
  • Experimental Design : Standardize assays (e.g., MTT protocol, 48h incubation) and control substituent effects. Use SAR studies to isolate contributions of bromomethyl vs. tert-butyl groups .

Q. How can computational modeling predict the binding affinity of this compound to biological targets like kinases?

Methodological Answer:

  • Docking Workflow :
    • Target Selection : Use crystal structures of kinases (e.g., EGFR, PDB: 1M17) from the RCSB database.
    • Ligand Preparation : Optimize the compound’s geometry via DFT (B3LYP/6-31G*) .
    • Molecular Docking : Autodock Vina identifies binding poses; the bromomethyl group often forms halogen bonds with Thr766, while tert-butyl fits into hydrophobic pockets .
  • Validation : Compare predicted ΔG values with experimental inhibition data (e.g., reported binding energy −8.2 kcal/mol for a related thiazole) .

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